molecular formula C9H12 B8020264 5-Ethylidene-2-norbornene, (Z)- CAS No. 28304-66-7

5-Ethylidene-2-norbornene, (Z)-

Cat. No.: B8020264
CAS No.: 28304-66-7
M. Wt: 120.19 g/mol
InChI Key: OJOWICOBYCXEKR-WAPJZHGLSA-N
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Description

5-Ethylidene-2-norbornene (ENB, Z-isomer) is a bicyclic diene monomer widely used in the synthesis of ethylene-propylene-diene monomer (EPDM) elastomers. Its structure features a norbornene backbone with an ethylidene substituent at the 5-position, providing a strained double bond that enhances reactivity in copolymerization . ENB’s incorporation into terpolymers improves elasticity, thermal stability, and resistance to oxidation, making it critical in automotive, construction, and industrial applications .

Properties

IUPAC Name

(5Z)-5-ethylidenebicyclo[2.2.1]hept-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7,9H,5-6H2,1H3/b8-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOWICOBYCXEKR-WAPJZHGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC=C1CC2CC1C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CC2CC1C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name ETHYLIDENE NORBORNENE
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Record name 5-ETHYLIDENE-2-NORBORNENE (stabilized)
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Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Molecular Weight

120.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Ethylidene norbornene is a colorless liquid with an odor of turpentine. Floats on water., Liquid, Colorless to white liquid with a turpentine-like odor; [NIOSH], WHITE-TO-COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to white liquid with a turpentine-like odor.
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Record name Bicyclo[2.2.1]hept-2-ene, 5-ethylidene-
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Boiling Point

297.7 °F at 760 mmHg (USCG, 1999), 67 °C @ 50 MM HG, 148 °C, 298 °F
Details American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188
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Details American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188
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Details American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188
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Details American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

79 °F (NTP, 1992), 38 °C, 38.33 °C, open cup, 38 °C o.c., 79 °F, (oc) 101 °F
Details American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values and Biological Exposure Indices. 6th ed. Volumes I, II, III. Cincinnati, OH: ACGIH, 1991., p. 635
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Details American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values and Biological Exposure Indices. 6th ed. Volumes I, II, III. Cincinnati, OH: ACGIH, 1991., p. 635
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Details American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values and Biological Exposure Indices. 6th ed. Volumes I, II, III. Cincinnati, OH: ACGIH, 1991., p. 635
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Details American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values and Biological Exposure Indices. 6th ed. Volumes I, II, III. Cincinnati, OH: ACGIH, 1991., p. 635
Record name ETHYLIDENE NORBORNENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/290
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Details American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values and Biological Exposure Indices. 6th ed. Volumes I, II, III. Cincinnati, OH: ACGIH, 1991., p. 635
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URL https://www.cdc.gov/niosh/npg/npgd0279.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Solubility in water: none
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Density

0.896 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8958 @ 20 °C, Relative density (water = 1): 0.9, 0.90
Details American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188
Record name 5-ETHYLIDENE-2-NORBORNENE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0473
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Details American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188
Record name ETHYLIDENE NORBORNENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/290
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Details American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188
Record name Ethylidene norbornene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0279.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

Relative vapor density (air = 1): 4.1
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

11.89 mmHg (USCG, 1999), 4.2 [mmHg], 4.2 MM HG @ 20 °C, Vapor pressure, Pa at 20 °C: 560, 4 mmHg
Details American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188
Record name ETHYLIDENE NORBORNENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8675
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188
Record name Ethylidene norbornene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Details American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188
Record name 5-ETHYLIDENE-2-NORBORNENE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188
Record name 5-ETHYLIDENE-2-NORBORNENE (stabilized)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0473
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Details American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188
Record name ETHYLIDENE NORBORNENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/290
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Details American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188
Record name Ethylidene norbornene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0279.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

COLORLESS LIQUID

CAS No.

16219-75-3, 28304-66-7, 28304-67-8
Record name ETHYLIDENE NORBORNENE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 5-Ethylidene-2-norbornene, (Z)-
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Record name Bicyclo[2.2.1]hept-2-ene, 5-ethylidene-
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Melting Point

-112 °F (USCG, 1999), FP: -80 °C, -80 °C, -112 °F
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Record name 5-ETHYLIDENE-2-NORBORNENE
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Record name Ethylidene norbornene
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethylidene-2-norbornene is synthesized through the Diels-Alder reaction between butadiene and cyclopentadiene . This reaction typically occurs at elevated temperatures and may require a catalyst to proceed efficiently.

Industrial Production Methods

In industrial settings, 5-ethylidene-2-norbornene is produced in large quantities for use in the manufacture of EPDM rubber. The process involves the same Diels-Alder reaction but is optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethylidene-2-norbornene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethylene-Propylene-Diene Terpolymer (EPDM)

One of the primary applications of ENB is in the production of EPDM rubber, where it serves as a diene component. This terpolymer is valued for its excellent weather resistance, elasticity, and heat stability. The incorporation of ENB enhances the crosslinking density and overall performance of the rubber .

PropertyEPDM with ENBEPDM without ENB
Tensile StrengthHigherModerate
Elongation at BreakImprovedStandard
Weather ResistanceExcellentGood

Oligomerization and Polymerization

Recent studies have shown that ENB can undergo oligomerization and polymerization using nickel- and palladium-based catalysts. This process allows for the creation of materials with controllable molecular weights, ranging from dimers to high molecular weight polymers exceeding 100,000 Da . The versatility in processing conditions enables tailored properties for specific applications.

Coatings and Adhesives

ENB is utilized in formulating coatings and adhesives due to its reactive double bond, which can participate in crosslinking reactions. This results in durable films that exhibit enhanced adhesion properties and resistance to environmental degradation .

Chemical Intermediate

As a chemical intermediate, ENB plays a role in synthesizing other valuable compounds. Its unique structure allows it to participate in various chemical reactions, including cycloadditions and functional group modifications, making it a versatile building block in organic synthesis .

Case Study 1: EPDM Production

A study analyzed the effects of varying ENB content on the mechanical properties of EPDM rubber. The results indicated that increasing ENB levels significantly improved tensile strength and elongation at break, confirming its critical role as a diene monomer .

Case Study 2: Emission Measurement Methodology

Research developed a method for measuring ENB concentrations in industrial emissions, focusing on optimizing sampling conditions to ensure accurate quantification. The method demonstrated high recovery rates (88-95%) and was validated against established gas chromatography techniques, highlighting its importance in monitoring industrial processes involving ENB .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dicyclopentadiene (DCPD)

  • Structure : DCPD contains two cyclopentene rings fused via a bridging double bond. Unlike ENB’s ethylidene group, DCPD lacks alkyl substituents, reducing steric hindrance.
  • Polymerization : DCPD polymerizes via ring-opening metathesis polymerization (ROMP) but is less reactive in coordination copolymerization with ethylene/propylene. ENB exhibits higher incorporation rates in EPDM due to its electron-deficient double bond .
  • Polymer Properties : EPDM with DCPD shows lower thermal stability (degradation onset ~250°C) compared to ENB-based EPDM (>300°C) .

5-Vinyl-2-Norbornene (VNB)

  • Structure : VNB replaces ENB’s ethylidene group with a vinyl substituent, altering electronic and steric properties.
  • Reactivity : VNB’s vinyl group is less polarized, resulting in slower terpolymerization kinetics. Studies show ENB achieves 8.1–12 wt% incorporation in EPDM, whereas VNB incorporation rarely exceeds 5 wt% under similar catalytic conditions .
  • Applications : VNB-based EPDM has lower crosslinking efficiency, limiting its use in high-temperature sealing applications .

Norbornene (NB)

  • Structure : NB lacks the ethylidene substituent, reducing steric strain and electronic activation.
  • Copolymerization: NB is primarily used in ethylene-norbornene copolymers (COC) for optical applications. ENB’s diene functionality enables sulfur vulcanization, critical for elastomer networks .
  • Thermal Properties : ENB-based EPDM exhibits a glass transition temperature (Tg) of −60°C to −50°C, while NB-based COC has a Tg > 70°C, reflecting rigid backbone differences .

Comparative Data Tables

Table 1: Structural and Reactivity Comparison

Compound Structure Reactivity (Relative to ENB) Typical Incorporation in EPDM (wt%)
ENB Ethylidene-substituted 1.0 (reference) 8.1–12
DCPD Fused cyclopentene rings 0.6–0.8 3–6
VNB Vinyl-substituted 0.4–0.7 2–5
NB Unsubstituted 0.3–0.5 Not applicable (non-diene)

Table 2: Polymer Properties

Property ENB-based EPDM DCPD-based EPDM VNB-based EPDM
Tg (°C) −60 to −50 −55 to −45 −50 to −40
Thermal Degradation Onset >300°C ~250°C ~270°C
Mooney Viscosity (ML 1+4) 45–55 30–40 35–45

Mechanistic and Catalytic Insights

  • Catalyst Compatibility : ENB’s reactivity is enhanced with vanadium and metallocene catalysts. For example, vanadium-based systems achieve terpolymers with ultra-high molecular weights (>500,000 g/mol) and ENB content up to 12 wt% . DCPD and VNB show lower efficiency due to competing side reactions .
  • Crosslinking : ENB’s diene structure enables efficient sulfur vulcanization, creating a dense network. DCPD’s conjugated diene system leads to slower crosslinking kinetics .

Industrial and Environmental Considerations

  • Waste must be treated by specialized facilities, unlike less toxic norbornene derivatives .
  • Recycling : ENB-based EPDM is challenging to recycle chemically due to crosslinking, whereas NB-based COC can be depolymerized via ROMP .

Biological Activity

5-Ethylidene-2-norbornene, (Z)- (ENB) is a chemical compound with the formula C9_9H12_{12}. It is primarily known for its applications in polymer chemistry and as a reactive monomer in the production of various copolymers. This article focuses on the biological activity of ENB, examining its toxicity, potential health effects, and relevant research findings.

  • Molecular Weight : 120.19 g/mol
  • Structure : The compound features a norbornene structure with an ethylidene group, which contributes to its reactivity.
  • Physical State : ENB is a colorless liquid with a turpentine-like odor and low water solubility (approximately 80 mg/L) .

Toxicity Profile

ENB exhibits relatively low acute toxicity across various species. Key findings include:

  • Oral Toxicity :
    • LD50 values range from 2276 to 5071 mg/kg.
  • Dermal Toxicity :
    • LD50 > 7168 mg/kg indicates low dermal toxicity.
  • Inhalation Toxicity :
    • LC50 values are between 13.3 and 14.8 mg/L (2717-3015 ppm) .

Irritation Potential

ENB is classified as a mild irritant to skin and slightly irritating to the eyes in animal studies. However, there are no significant data on skin sensitization .

Repeated Dose Toxicity

In repeated dose studies, ENB has shown effects on the kidney and thyroid in rats:

  • NOAEL (No Observed Adverse Effect Level) :
    • Oral NOAEL for systemic effects other than thyroid and kidney was determined to be 20 mg/kg/day based on reduced body weight in females.
    • Inhalation NOAEL was reported as 5 ppm based on thyroid effects .

Mutagenicity and Reproductive Toxicity

ENB has been tested for mutagenicity and reproductive toxicity:

  • Mutagenicity :
    • ENB was not found to be mutagenic in bacterial or mammalian cell assays.
  • Reproductive Toxicity :
    • The oral NOAEL for reproductive/developmental toxicity was established at 20 mg/kg/day. A teratogenicity study indicated no significant malformations at varying exposure levels during pregnancy .

Study on Polymerization

Research has demonstrated that ENB can undergo oligomerization and polymerization using nickel and palladium catalysts. This process is significant for creating materials with controlled molecular weights, which can have implications in material science and engineering .

Environmental Impact Studies

Studies focusing on the environmental impact of ENB have indicated that while it is absorbed through various exposure routes, its overall ecological risk appears to be low due to its relatively low toxicity levels .

Summary of Findings

The following table summarizes key biological activity findings related to ENB:

Parameter Value Notes
Oral LD502276 - 5071 mg/kgLow acute toxicity
Dermal LD50>7168 mg/kgLow dermal toxicity
Inhalation LC5013.3 - 14.8 mg/LMild respiratory irritant
Oral NOAEL20 mg/kg/dayBased on reduced body weight
Inhalation NOAEL5 ppmThyroid effects observed
MutagenicityNegativeNot mutagenic in vitro
Reproductive NOAEL20 mg/kg/dayNo significant malformations noted

Q & A

Q. What are the critical safety considerations when handling 5-Ethylidene-2-Norbornene (ENB) in laboratory settings?

ENB poses acute toxicity risks via oral, dermal, and inhalation routes (Category 4) and may cause skin/eye irritation (Category 2/2A). Key precautions include:

  • Using PPE (gloves, goggles, lab coats) and working in a fume hood to minimize inhalation exposure .
  • Immediate decontamination procedures for spills: isolate the area, use absorbent materials, and dispose of waste via certified hazardous waste handlers .
  • Storage in airtight containers away from ignition sources due to its flammability (Flash Point: 538.3°C) .

Q. How is ENB typically synthesized and purified for laboratory use?

ENB is synthesized via Diels-Alder reactions, often using dicyclopentadiene and butadiene as precursors . Purification involves:

  • Distillation under reduced pressure to isolate ENB (purity >99%) from byproducts like 4-vinylcyclohexene and oligomers .
  • Chromatographic separation (e.g., column chromatography) for isomer-specific applications, as ENB’s stereochemistry impacts reactivity in polymerizations .

Q. What analytical methods are recommended for quantifying ENB in terpolymers?

  • Pyrolysis-GC/MS : Effective for detecting ENB content in ethylene-propylene-diene terpolymers (EPDM) by analyzing decomposition products .
  • NMR Spectroscopy : Distinguishes ENB’s exo/endo isomers and monitors incorporation ratios in polymer backbones .
  • DSC/WAXS : Used to correlate ENB content with thermal properties (e.g., glass transition temperature) and crystallinity .

Advanced Research Questions

Q. How does ENB’s incorporation ratio influence the microstructure and properties of EPDM terpolymers?

ENB acts as a diene monomer, introducing crosslinking sites. Key findings include:

  • At >11.5 mol% ENB, terpolymers exhibit suppressed crystallinity (no melting endotherm) and a glass transition temperature (Tg) near −7°C .
  • Composition drift during semi-batch polymerization leads to heterogeneous chain structures, broadening the chemical composition distribution (CCD) .
  • Optimal ENB feed ratios (10–15 mol%) balance elastomeric properties and processability, avoiding excessive crosslinking .

Q. What experimental strategies mitigate composition drift in ENB-containing terpolymerizations?

  • Controlled Feed Rates : Gradual comonomer addition (e.g., semi-batch reactors) maintains stable ethylene/propylene/ENB ratios, reducing CCD variability .
  • Catalyst Optimization : Metallocene catalysts (e.g., rac-Et(Ind)₂ZrCl₂) improve comonomer incorporation efficiency, minimizing ENB depletion during polymerization .
  • Real-Time Monitoring : In-line FTIR or Raman spectroscopy tracks monomer consumption, enabling dynamic adjustments to feed rates .

Q. How can discrepancies in reported ENB vapor pressure data be resolved?

ENB’s vapor pressure (0.0030 mmHg at 25°C) may vary due to isomerization or impurities. Methodological recommendations include:

  • Using static or dynamic gas-saturation techniques with GC/MS validation to ensure accuracy .
  • Reporting temperature calibration and purity levels (≥99%) to standardize comparative studies .

Q. What thermodynamic models are suitable for predicting ENB’s phase behavior in solvent systems?

  • UNIFAC/UNIQUAC Models : Predict activity coefficients in mixed solvents (e.g., hexane/THF), aiding in solubility parameter calculations for reaction design .
  • Henry’s Law Constants : Estimate ENB’s partitioning in biphasic systems, critical for emulsion polymerization or extraction processes .

Methodological Challenges

Q. How can researchers optimize ENB’s stereochemical purity for controlled polymerizations?

  • Chiral Chromatography : Resolves (Z)- and (E)-isomers, which exhibit distinct reactivity in ring-opening metathesis polymerizations (ROMP) .
  • Stabilization Additives : Inhibitors like BHT (butylated hydroxytoluene) prevent isomerization during storage .

Q. What techniques address data contradictions in ENB’s toxicological profiles?

  • In Silico Modeling : QSAR (Quantitative Structure-Activity Relationship) predicts acute toxicity thresholds, complementing limited empirical data .
  • Dose-Response Studies : Use in vitro assays (e.g., Ames test) to validate reproductive toxicity claims, as existing data primarily cite "Human Data" without mechanistic details .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Ethylidene-2-norbornene, (Z)-
Reactant of Route 2
5-Ethylidene-2-norbornene, (Z)-

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